molecular formula C6H12N2 B600055 Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane CAS No. 164799-15-9

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane

Cat. No.: B600055
CAS No.: 164799-15-9
M. Wt: 112.176
InChI Key: YSRSYYHGSQMAFV-XEAPYIEGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method is the annulation of a cyclopropane ring to a pyrrole or cyclopropane ring. This can be achieved through oxidative cyclopropanation using reagents like aryl methyl ketones in the presence of a copper catalyst . Another approach involves the use of sulfur ylides or diazo compounds for cyclopropanation .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation reactions. These methods are preferred due to their scalability and efficiency in producing high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-2-4-5(3-8)6(4)7/h4-6H,2-3,7H2,1H3/t4-,5+,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSYYHGSQMAFV-XEAPYIEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@H](C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717434
Record name (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164799-15-9
Record name (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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